tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a difluoroethyl moiety, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a piperidine derivative. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The difluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine ring may provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-chloroethyl)-N-(piperidin-3-yl)carbamate: Similar structure but with a chloroethyl group instead of difluoroethyl.
Tert-butyl N-(2,2-difluoroethyl)-N-(morpholin-4-yl)carbamate: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoroethyl group may enhance metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C12H22F2N2O2 |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)-N-piperidin-3-ylcarbamate |
InChI |
InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16(8-10(13)14)9-5-4-6-15-7-9/h9-10,15H,4-8H2,1-3H3 |
InChI Key |
DZTYUFHLEYKZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)F)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.